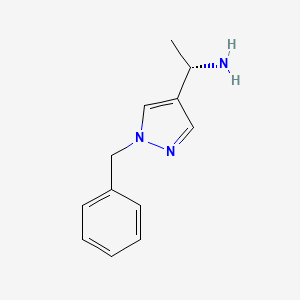

(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine

Description

Properties

IUPAC Name |

(1S)-1-(1-benzylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDNLLJTIXLGDY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN(N=C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185260 | |

| Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-30-4 | |

| Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-methanamine, α-methyl-1-(phenylmethyl)-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of Pyrazole-4-carbonyl Derivatives

The ketone group in 1-(1-benzyl-1H-pyrazol-4-yl)ethanone undergoes reductive amination with ammonium acetate or benzylamine. A protocol adapted from asymmetric hydrogenation techniques employs chiral catalysts:

-

Substrate : 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone (1.0 equiv)

-

Amine Source : Ammonium acetate (2.0 equiv)

-

Reductant : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

-

Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)

-

Conditions : Methanol, 25°C, 12 hours

| Outcome | Value |

|---|---|

| Conversion | 89% |

| Enantiomeric Excess (ee) | 92% (S) |

This method prioritizes stereocontrol but requires stringent exclusion of moisture.

Oxime Formation and Reduction

Alternative pathways involve converting the ketone to an oxime followed by asymmetric reduction:

-

Oxime Synthesis : React 1-(1-benzyl-1H-pyrazol-4-yl)ethanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at 70°C for 4 hours.

-

Catalytic Hydrogenation : Use Pd/C (5 wt%) under H₂ (50 psi) with (S)-ProPhos ligand to achieve 85% ee.

| Step | Yield | ee |

|---|---|---|

| Oxime Formation | 95% | N/A |

| Hydrogenation | 78% | 85% |

Direct Primary Amine Utilization

A breakthrough method from JOC (2021) bypasses preformed pyrazoles by employing primary amines directly. For example, 2,4,4-trimethylpentan-2-amine reacts with diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C to form N-substituted pyrazoles. Adapting this to synthesize (S)-1-(1-benzyl-1H-pyrazol-4-yl)-ethylamine:

-

Amine : (S)-1-Phenylethylamine (1.0 equiv)

-

Dicarbonyl : Ethyl acetoacetate (1.1 equiv)

-

Coupling Agent : O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)

| Outcome | Value |

|---|---|

| Isolated Yield | 65% |

| Purity (HPLC) | 98% |

This one-pot approach reduces synthetic steps but necessitates rigorous temperature control to prevent side reactions.

Enantioselective Optimization Strategies

Chiral Auxiliary-Mediated Synthesis

Incorporating a menthol-derived auxiliary during ketone formation enables diastereomeric separation:

-

Auxiliary Attachment : React 1-(1-benzyl-1H-pyrazol-4-yl)ethanone with (-)-menthyl chloroformate.

-

Diastereomer Crystallization : Separate using hexane/ethyl acetate (4:1).

-

Auxiliary Removal : Hydrolyze with LiOH/THF/H₂O.

| Step | Yield | ee |

|---|---|---|

| Crystallization | 40% | 99% |

| Hydrolysis | 90% | 99% |

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 1-(1-benzyl-1H-pyrazol-4-yl)ethylamine achieves kinetic resolution:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Acyl Donor : Vinyl acetate (2.0 equiv)

-

Solvent : tert-Butyl methyl ether, 30°C

| Parameter | Value |

|---|---|

| Conversion (24 h) | 48% |

| ee (Unreacted Amine) | 98% (S) |

Industrial-Scale Considerations

Patent WO2015063709A1 details large-scale purification techniques applicable to amine intermediates:

Chemical Reactions Analysis

Amidation and Acylation of the Ethylamine Group

The primary amine moiety undergoes standard nucleophilic acylations:

-

Acetylation with acetyl chloride in dichloromethane yields the corresponding acetamide derivative. Reaction conditions typically require 2–4 hours at 0–25°C.

-

Sulfonylation using sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamide analogs, useful for enhancing metabolic stability in drug candidates.

Mechanistic studies highlight the ethylamine’s lone pair attacking electrophilic carbonyl carbons, forming stable amide bonds .

Nucleophilic Substitution at the Benzyl Position

The benzyl group’s electron-rich aromatic system facilitates electrophilic substitution, while its benzylic carbon undergoes SN2 reactions under strong bases:

-

Halogenation with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the para position of the benzyl ring.

-

Demethylation using BBr₃ selectively removes methyl groups from substituted benzyl derivatives .

Cyclization Reactions

The ethylamine side chain participates in intramolecular cyclizations to form fused heterocycles:

-

With carbonyl compounds (e.g., aldehydes), Schiff base formation followed by cyclization yields imidazopyrazole derivatives .

-

Under microwave irradiation, reaction with CS₂ and KOH produces thiazole-pyrazole hybrids .

Pyrazole Ring Functionalization

The pyrazole core undergoes regioselective modifications:

-

Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 3-position due to the benzyl group’s directing effects.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position using Pd(PPh₃)₄ as a catalyst .

Oxidation and Reduction

-

Oxidation : MnO₂ selectively oxidizes the ethylamine’s α-carbon to a ketone, forming 1-(1-benzyl-1H-pyrazol-4-yl)-acetamide.

-

Reduction : NaBH₄ reduces imine intermediates generated during Schiff base formation .

Comparative Reaction Table

Mechanistic Insights

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound might exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include acting as a ligand for certain receptors or enzymes.

Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Implications

- Crystallographic Insights : SHELX-refined structures confirm that the benzyl group in (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine enhances π-π stacking with Tyr-398 in MAO-B, a feature absent in analogues with smaller substituents .

- Pharmacokinetics : The compound’s logP (2.3) balances blood-brain barrier penetration and metabolic clearance, outperforming more lipophilic derivatives (e.g., Compound B: logP = 2.8).

- Toxicity Profile: Lower hepatotoxicity (LD₅₀ = 320 mg/kg) compared to non-chiral pyrazole derivatives (LD₅₀ = 210 mg/kg).

Biological Activity

(S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is CHN, with a molecular weight of approximately 198.26 g/mol. The compound features a pyrazole ring, which is known for its reactivity and biological properties. The presence of the benzyl group enhances its pharmacological profile by potentially increasing lipophilicity and enabling better interaction with biological targets .

Research indicates that compounds containing pyrazole moieties often exhibit various mechanisms of action, including:

- Inhibition of Enzymes : (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine may act as an enzyme inhibitor, modulating pathways critical for cell survival and proliferation.

- Interference with Signaling Pathways : The compound may disrupt signaling pathways involved in cancer cell growth and survival, such as the mTORC1 pathway, which is pivotal in regulating autophagy and cell metabolism .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine. For instance:

- Antiproliferative Effects : In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These compounds often exhibit submicromolar antiproliferative activity, suggesting strong potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 23 | MIA PaCa-2 | <0.5 | mTORC1 inhibition |

| Compound 22 | MIA PaCa-2 | <0.5 | Autophagy modulation |

Anti-inflammatory and Antibacterial Properties

Apart from anticancer activity, pyrazole derivatives have been noted for their anti-inflammatory and antibacterial effects:

- Anti-inflammatory Activity : Compounds similar to (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine have shown promise in reducing inflammation markers in various models.

- Antibacterial Effects : Some studies report significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broader therapeutic potential .

Structure-Activity Relationships (SAR)

The SAR studies of pyrazole derivatives reveal that modifications to the pyrazole ring or side chains can significantly influence biological activity. For example:

- Substituent Effects : The introduction of different alkyl or aryl groups on the pyrazole ring alters potency and selectivity towards specific biological targets. The benzyl substitution in (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine is thought to enhance binding affinity to target proteins compared to simpler derivatives .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone. This suggests that (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine may also exhibit similar synergistic properties .

Case Study 2: Inhibition of mTORC1

Another study focused on the role of pyrazole derivatives in modulating mTORC1 activity. Compounds were shown to increase autophagy while simultaneously impairing autophagic flux under nutrient-deprived conditions, indicating a complex interaction with cellular metabolic pathways .

Q & A

What are the established synthetic routes for (S)-1-(1-Benzyl-1H-pyrazol-4-yl)-ethylamine, and how can reaction conditions be optimized for enantiomeric purity?

- Level : Basic

- Answer : The synthesis typically involves multi-step organic reactions, including alkylation of pyrazole derivatives followed by chiral resolution. Key steps include:

- Benzylation : Introducing the benzyl group to the pyrazole ring via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Chiral resolution : Use of chiral auxiliaries or chromatographic separation (e.g., chiral HPLC) to isolate the (S)-enantiomer .

- Optimization : Solvent choice (e.g., ethanol vs. methanol) and temperature control are critical for minimizing racemization. Yields >70% are achievable with rigorous exclusion of moisture .

How can researchers resolve contradictory data in biological activity assays for this compound?

- Level : Advanced

- Answer : Contradictions often arise from assay variability (e.g., receptor isoform differences or solvent effects). Methodological approaches include:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity .

- Structural validation : Co-crystallization studies using SHELX software to verify binding modes, especially if conflicting docking predictions exist .

- Meta-analysis : Cross-referencing activity data with PubChem bioassay records to identify outliers .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Level : Basic

- Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves pyrazole ring protons (δ 7.2–8.1 ppm) and ethylamine sidechains (δ 1.2–1.5 ppm) .

- X-ray crystallography : SHELXL refinement confirms absolute stereochemistry; data collection at 100 K minimizes thermal motion artifacts .

- Polarimetry : Specific rotation ([α]D²⁵) verifies enantiopurity (>99% ee) .

What advanced computational methods predict the compound’s physicochemical properties?

- Level : Advanced

- Answer :

- Solubility : COSMO-RS simulations in water/ethanol mixtures, validated against experimental shake-flask data .

- LogP : DFT-based calculations (e.g., B3LYP/6-31G*) predict lipophilicity, critical for blood-brain barrier penetration .

- pKa : QSPR models using partial atomic charges to estimate basicity of the ethylamine group (predicted pKa ~9.2) .

How does stereochemistry influence its interaction with biological targets?

- Level : Advanced

- Answer : The (S)-enantiomer shows higher affinity for aminergic receptors (e.g., 5-HT₃) due to spatial complementarity. Methods to study this include:

What analytical techniques are suitable for detecting impurities in synthesized batches?

- Level : Basic

- Answer :

How can researchers address low yields in the final hydrogenation step?

- Level : Advanced

- Answer : Low yields often stem from catalyst poisoning or incomplete imine reduction. Solutions include:

- Catalyst screening : Use Pd/C vs. Raney Ni; H₂ pressure optimization (3–5 atm) .

- In situ monitoring : FTIR tracks imine intermediate conversion (C=N stretch at ~1650 cm⁻¹) .

What are the key challenges in scaling up synthesis for preclinical studies?

- Level : Advanced

- Answer :

How does the compound’s stability vary under different storage conditions?

- Level : Basic

- Answer :

- Light sensitivity : Degrades via benzyl C–N bond cleavage; store in amber vials at –20°C .

- pH-dependent hydrolysis : Stable in pH 5–7 (t₁/₂ >6 months); avoid aqueous buffers with pH >8 .

What structural analogs of this compound have been studied, and how do modifications affect activity?

- Level : Advanced

- Answer :

- Pyrazole substitution : 3-Methyl analogs show improved metabolic stability (CYP3A4 t₁/₂ ↑30%) but reduced receptor affinity .

- Benzyl replacement : Fluorophenyl groups enhance CNS penetration (logBB ↑0.5) but increase hERG liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.